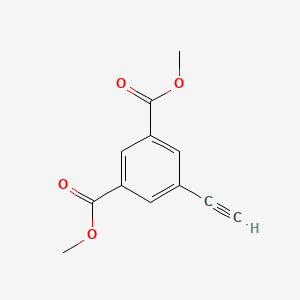
Dimethyl 5-ethynylisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-ethynylisophthalate is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is also known by its systematic name, dimethyl 5-acetylenylphenyl-1,3-dicarboxylate . This compound is characterized by the presence of an ethynyl group attached to the isophthalate moiety, making it a versatile intermediate in organic synthesis and various industrial applications .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 218.21 . Its planar molecular framework suggests potential interactions with various biomolecules .
Molecular Mechanism
It is hypothesized that the planar structure of the molecule could allow it to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Dimethyl 5-ethynylisophthalate can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethynylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Dimethyl 5-ethynylisophthalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized isophthalate derivatives .
Scientific Research Applications
Dimethyl 5-ethynylisophthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-ethynylisophthalate depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various addition and substitution reactions . The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Dimethyl 5-ethynylisophthalate can be compared with other similar compounds, such as:
Dimethyl 5-iodoisophthalate: This compound has an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
Dimethyl 5-bromoisophthalate: Similar to the iodinated derivative, this compound has a bromine atom and exhibits distinct chemical properties.
Dimethyl 5-aminoisophthalate:
Properties
IUPAC Name |
dimethyl 5-ethynylbenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSODPUFUQKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B2798549.png)
![[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea](/img/structure/B2798550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)
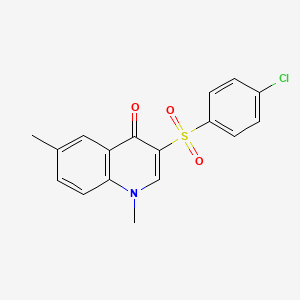
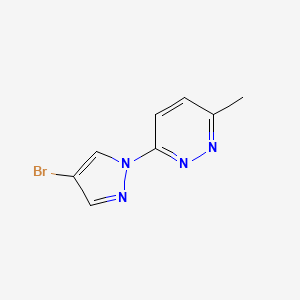
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2798555.png)
![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)
![N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2798558.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)
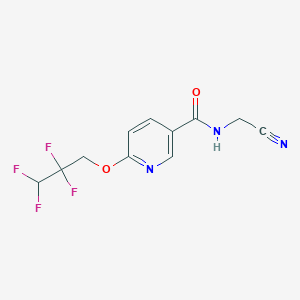
![1-(3,4-Dimethylphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2798566.png)
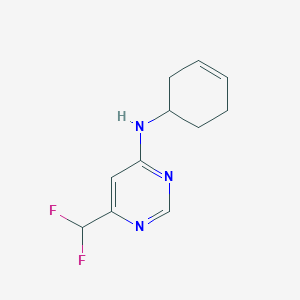
![N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2798570.png)
